N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 843636-65-7
VCID: VC0357942
InChI: InChI=1S/C19H24N4O/c1-4-5-10-23-19-15(12-14-8-6-7-9-16(14)20-19)18(22-23)21-17(24)11-13(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,22,24)
SMILES: CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC(C)C
Molecular Formula: C19H24N4O
Molecular Weight: 324.4g/mol

N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

CAS No.: 843636-65-7

Main Products

VCID: VC0357942

Molecular Formula: C19H24N4O

Molecular Weight: 324.4g/mol

N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide - 843636-65-7

CAS No. 843636-65-7
Product Name N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
Molecular Formula C19H24N4O
Molecular Weight 324.4g/mol
IUPAC Name N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
Standard InChI InChI=1S/C19H24N4O/c1-4-5-10-23-19-15(12-14-8-6-7-9-16(14)20-19)18(22-23)21-17(24)11-13(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,22,24)
Standard InChIKey QGTSLXCZGHQXJU-UHFFFAOYSA-N
SMILES CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC(C)C
Canonical SMILES CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC(C)C
PubChem Compound 2043544
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator